molecular formula C16H19N3O3 B3863616 N-allyl-3-{2-[3-(allyloxy)benzylidene]hydrazino}-3-oxopropanamide

N-allyl-3-{2-[3-(allyloxy)benzylidene]hydrazino}-3-oxopropanamide

Cat. No. B3863616
M. Wt: 301.34 g/mol
InChI Key: RUZHYIOCFVJGDH-LDADJPATSA-N
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Description

“N-allyl-3-{2-[3-(allyloxy)benzylidene]hydrazino}-3-oxopropanamide” is a complex organic compound. It contains an allyl group, a benzylidene group, a hydrazino group, and an oxopropanamide group . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The benzylidene group is a type of imine where a carbon double-bonded to a nitrogen (C=N) is also attached to an aromatic ring. The hydrazino group (−NH−NH2) is a type of amine that contains two nitrogen atoms. The oxopropanamide group is a type of amide that also contains a carbonyl (C=O) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The allyl group could potentially participate in reactions at the carbon-carbon double bond. The hydrazino group could engage in reactions typical of amines, and the oxopropanamide group could undergo reactions typical of amides .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The allyl group could participate in reactions such as allylic substitutions or additions. The hydrazino group could undergo reactions typical of amines, such as protonation, alkylation, or acylation. The oxopropanamide group could participate in reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the allyl group could potentially make the compound more reactive. The hydrazino group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential biological activity and how its structure influences its properties .

properties

IUPAC Name

N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-8-17-15(20)11-16(21)19-18-12-13-6-5-7-14(10-13)22-9-4-2/h3-7,10,12H,1-2,8-9,11H2,(H,17,20)(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZHYIOCFVJGDH-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC(=O)NN=CC1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)CC(=O)N/N=C/C1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-prop-2-enylpropanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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